5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxyvalerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone is a complex organic compound characterized by the presence of a dioxane ring and a methoxy group attached to a valerophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 5,5-dimethyl-1,3-dioxane with appropriate reagents to form the desired compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone: Similar in structure but with an ethoxy group instead of a methoxy group.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of a valerophenone backbone.
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxyvalerophenone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)10-5-4-9-16(19)14-7-6-8-15(11-14)20-3/h6-8,11,17H,4-5,9-10,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJUIJNBITYOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645942 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-51-1 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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